REACTION_CXSMILES
|
Br[CH:2]([CH2:8]Br)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[OH:17].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[O:17]1[CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:8][NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]1=2 |f:2.3.4|
|
Name
|
|
Quantity
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8.05 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)CBr
|
Name
|
|
Quantity
|
3.38 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux under a water condenser for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
|
Type
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EXTRACTION
|
Details
|
the product was extracted
|
Type
|
WASH
|
Details
|
washed with saturated brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the product by flash column chromatography (30% EtOAc/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(NCC1C(=O)OCC)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |